molecular formula C18H17F2N3O3S2 B2651037 (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 905695-47-8

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2651037
CAS RN: 905695-47-8
M. Wt: 425.47
InChI Key: DZFNPCFAQHGQFQ-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H17F2N3O3S2 and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications Research by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates significant potential for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. This suggests that structurally related compounds, including benzothiazole derivatives, could be explored for similar applications in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents Design and synthesis studies by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have revealed a novel class of promising antibacterial agents. Two compounds from the study showed significant activity against Staphylococcus aureus and Bacillus subtilis, indicating the potential of benzothiazole derivatives as effective antibacterial agents. This opens avenues for further research into similar compounds for antibacterial applications (Palkar et al., 2017).

Anticancer Activity Research into benzothiazole acylhydrazones as anticancer agents by Osmaniye et al. (2018) highlights the potential of benzothiazole derivatives in medicinal chemistry, especially as antitumor agents. The study underscores the modulation of antitumor properties through various substitutions on the benzothiazole scaffold, suggesting the utility of exploring similar structural derivatives for anticancer research (Osmaniye et al., 2018).

Antimicrobial Screening The synthesis of fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening, as reported by Jagtap et al. (2010), further supports the relevance of benzothiazole derivatives in developing new antimicrobial agents. Their study indicates that these compounds exhibit a wide range of biodynamic properties, making them potent candidates for antimicrobial evaluation (Jagtap et al., 2010).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S2/c1-4-23-16-14(20)9-12(19)10-15(16)27-18(23)21-17(24)11-5-7-13(8-6-11)28(25,26)22(2)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFNPCFAQHGQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.